

A Technical Guide to the Molar Extinction Coefficient of Cyanine5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Cyanine5 alkyne				
Cat. No.:	B606867	Get Quote			

For researchers, scientists, and professionals in drug development, precise quantification of reagents is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth overview of the molar extinction coefficient of Cyanine5 (Cy5) alkyne, a widely used fluorescent probe in bioconjugation and imaging applications.

Cyanine5 alkyne is a member of the cyanine dye family, known for their high fluorescence intensity and photostability.[1][2] The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".[3][4][5] This makes Cy5 alkyne a valuable tool for labeling proteins, nucleic acids, and other molecules for visualization and quantification.

Quantitative Spectroscopic Properties of Cyanine5 Alkyne and its Analogs

The molar extinction coefficient (ϵ) is a critical parameter that relates the absorbance of a substance to its concentration in a solution, as described by the Beer-Lambert law. Accurate knowledge of this value is essential for determining the precise concentration of dye solutions and calculating the degree of labeling in bioconjugation experiments. The spectroscopic properties of various commercially available **Cyanine5 alkyne** derivatives are summarized below.

Compound Name	Molar Extinction Coefficient (ε) at λmax (M ⁻¹ cm ⁻¹)	Maximum Excitation (λmax, abs) (nm)	Maximum Emission (λem) (nm)	Quantum Yield (Φ)
Cyanine5 alkyne	250,000	646	662	0.2
sulfo-Cyanine5 alkyne	250,000	649	671	Not Specified
Cyanine5.5 alkyne	198,000	684	710	0.2

Note: The exact spectral characteristics can be influenced by the solvent and the local molecular environment. It is recommended to verify these values experimentally under the specific conditions of your assay.

Experimental Protocol: Determination of Molar Extinction Coefficient

This section outlines a general protocol for the experimental determination of the molar extinction coefficient of **Cyanine5 alkyne**. This procedure is based on the principles of spectrophotometry and the Beer-Lambert law (A = ϵ cl), where A is the absorbance, ϵ is the molar extinction coefficient, c is the concentration in mol/L, and I is the path length of the cuvette in cm.

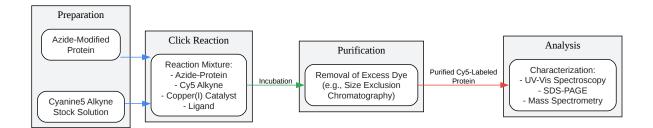
Materials:

Cyanine5 alkyne

- High-purity solvent (e.g., Dimethyl sulfoxide (DMSO) or water for water-soluble variants)
- Spectrophotometer
- Calibrated micropipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation:
 - Accurately weigh a small amount of Cyanine5 alkyne using a microbalance.
 - Dissolve the dye in a precise volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.


Serial Dilutions:

- Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure the absorbance spectrum of the dye.
 - Use the same solvent as used for dilutions as a blank to zero the instrument.
 - Measure the absorbance of each dilution at the maximum absorption wavelength (λmax)
 of Cyanine5 alkyne (approximately 646 nm).
- Data Analysis:
 - Plot a graph of absorbance at λmax (y-axis) versus the corresponding molar concentration (x-axis).
 - Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The R² value should be close to 1.0 to ensure the linearity of the data.

Experimental Workflow: Protein Labeling with Cyanine5 Alkyne via Click Chemistry

Cyanine5 alkyne is frequently employed for the fluorescent labeling of azide-modified proteins. The following diagram illustrates a typical experimental workflow for this process.

Click to download full resolution via product page

Caption: Workflow for labeling an azide-modified protein with **Cyanine5 alkyne**.

This workflow highlights the key steps involved in a typical click chemistry labeling experiment. The azide-modified protein and **Cyanine5 alkyne** are combined in the presence of a copper(I) catalyst and a ligand to facilitate the cycloaddition reaction. Following incubation, the unreacted dye and catalyst are removed through a purification step, such as size exclusion chromatography. The final labeled protein is then characterized to confirm successful conjugation and determine the degree of labeling. This labeling strategy is a cornerstone of modern bioconjugation, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and in vivo imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lumiprobe.com [lumiprobe.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Cyanine5 alkyne I CAS#: 1223357-57-0 I fluorescent dye I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [A Technical Guide to the Molar Extinction Coefficient of Cyanine5 Alkyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606867#molar-extinction-coefficient-of-cyanine5-alkyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com